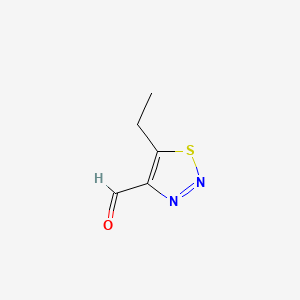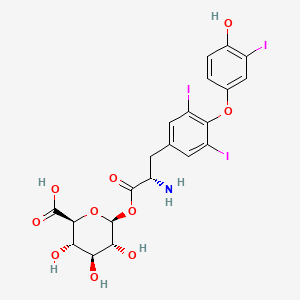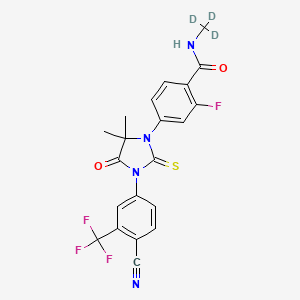
Enzalutamide D3
Vue d'ensemble
Description
HC-1119, également connu sous le nom de deuténzalutamide, est un analogue deutéré de l'enzalutamide, un antagoniste du récepteur des androgènes de deuxième génération. Il est principalement développé pour le traitement du cancer de la prostate métastatique résistant à la castration. La deutération de l'enzalutamide dans HC-1119 entraîne plusieurs avantages pharmacocinétiques, notamment un métabolisme plus lent, une concentration plasmatique plus élevée et une exposition cérébrale plus faible .
Mécanisme D'action
Target of Action
Enzalutamide D3, also known as Deutenzalutamide, primarily targets the androgen receptor (AR), a type of nuclear receptor that is activated by binding any of the androgenic hormones . The androgen receptor is most notably involved in the hormonal growth of prostate cancer cells .
Mode of Action
this compound acts as a competitive androgen receptor inhibitor. It has a threefold inhibition on the androgen signaling pathway without significant androgen receptor agonist activity . It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the androgen signaling pathway. By inhibiting the androgen receptor, this compound prevents testosterone from stimulating prostate cancer growth . This inhibition may slow down the growth of the cancer cells .
Pharmacokinetics
this compound is extensively metabolized, primarily by the cytochrome P450 enzymes CYP2C8 and to a lesser extent CYP3A4 . It is primarily excreted via renal excretion of hepatic metabolites . The terminal half-life of this compound is approximately 5.8 days .
Result of Action
The molecular effect of this compound’s action is the inhibition of androgen receptor signaling, which leads to decreased cell proliferation and induced cell death in prostate cells . On a cellular level, this results in a decrease in prostate tumor volume .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that interact with the same cytochrome P450 enzymes can alter the levels of this compound . Additionally, the presence of myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSC), which express the androgen receptor and promote prostate cancer progression, can also influence the action of this compound .
Analyse Biochimique
Biochemical Properties
Enzalutamide D3 acts by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the androgen receptor signaling pathway . This inhibition disrupts the normal function of the androgen receptor, which includes the regulation of gene expression and cell growth . The interaction between this compound and the androgen receptor is key to its therapeutic effect .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In prostate cancer cells, it inhibits cell proliferation and induces apoptosis . It also influences cell function by impacting cell signaling pathways and gene expression . For example, it has been found to enhance myeloid cell-mediated immune suppression, promoting tumor progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the androgen receptor, which prevents the receptor from being activated by androgens . This inhibition of the androgen receptor signaling pathway leads to a decrease in the expression of genes that are regulated by this receptor, resulting in the inhibition of prostate cancer cell growth .
Temporal Effects in Laboratory Settings
This compound has been found to have a half-life of 5.8 days, and steady state is achieved by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway . Over time, the effects of this compound on cellular function can lead to a decrease in tumor size and an improvement in patient survival .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a PC-3 xenograft model, this compound at a dosage of 20 mg/kg/day for 21 days inhibited tumor growth by 49% compared to vehicle-treated mice . Higher doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, and its metabolism involves the cytochrome P450 enzymes . The metabolic pathways of this compound can also be influenced by other factors, such as the presence of other drugs .
Transport and Distribution
After administration, this compound is rapidly and extensively distributed to various tissues. It has been found to be primarily distributed in the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of this compound range from 0.406 (brain) to 10.2 (adipose tissue) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de HC-1119 implique la deutération de l'enzalutamide. Le nom chimique de HC-1119 est 4-{3-[4-cyano-3-(trifluorométhyl)phényl]-5,5-diméthyl-4-oxo-2-thio-1-imidazolidinyl}-2-fluoro-N-tridéutérométhylbenzamide . La méthode de préparation comprend les étapes suivantes:
Deutération : L'introduction d'atomes de deutérium dans la molécule d'enzalutamide.
Solubilisation : Dissolution de la matière première dans un solvant tel que Labrasol pour améliorer la solubilité et la biodisponibilité.
Formulation : Le produit final est formulé en capsule molle pour garantir la stabilité et une concentration médicamenteuse constante dans le sang.
Méthodes de production industrielle
La production industrielle de HC-1119 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des mesures de contrôle qualité rigoureuses pour garantir la pureté et l'efficacité du produit final. L'utilisation de technologies et d'équipements de pointe est essentielle pour maintenir la cohérence et la sécurité du médicament .
Analyse Des Réactions Chimiques
Types de réactions
HC-1119 subit plusieurs types de réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : HC-1119 peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées de température et de pression pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés de HC-1119, tandis que les réactions de substitution peuvent produire différents analogues substitués .
Applications de la recherche scientifique
HC-1119 a plusieurs applications de recherche scientifique, notamment:
Chimie : Le composé est utilisé dans des études relatives à la synthèse et à la caractérisation des médicaments deutérés.
Biologie : HC-1119 est utilisé dans la recherche sur les voies de signalisation du récepteur des androgènes et leur rôle dans la progression du cancer.
Médecine : La principale application de HC-1119 est le traitement du cancer de la prostate métastatique résistant à la castration. .
Industrie : HC-1119 est exploré pour son utilisation potentielle dans d'autres maladies liées au récepteur des androgènes, notamment le cancer du sein
Mécanisme d'action
HC-1119 exerce ses effets en inhibant de manière compétitive la liaison des androgènes aux récepteurs des androgènes. Cette inhibition bloque la voie de signalisation du récepteur des androgènes, qui est cruciale pour la prolifération et la survie des cellules cancéreuses de la prostate. En empêchant l'activation de cette voie, HC-1119 induit l'apoptose et réduit la croissance des cellules cancéreuses de la prostate .
Applications De Recherche Scientifique
HC-1119 has several scientific research applications, including:
Chemistry: The compound is used in studies related to the synthesis and characterization of deuterated drugs.
Biology: HC-1119 is employed in research on androgen receptor signaling pathways and their role in cancer progression.
Medicine: The primary application of HC-1119 is in the treatment of metastatic castration-resistant prostate cancer. .
Industry: HC-1119 is being explored for its potential use in other androgen receptor-related diseases, including breast cancer
Comparaison Avec Des Composés Similaires
Composés similaires
Enzalutamide : Le composé parent de HC-1119, l'enzalutamide est également un antagoniste du récepteur des androgènes de deuxième génération utilisé dans le traitement du cancer de la prostate.
Apalutamide : Un autre antagoniste du récepteur des androgènes de deuxième génération utilisé pour des indications similaires.
Darolutamide : Un nouvel antagoniste du récepteur des androgènes avec un mécanisme d'action similaire .
Unicité de HC-1119
HC-1119 est unique en raison de sa deutération, qui offre plusieurs avantages pharmacocinétiques par rapport à l'enzalutamide. Ces avantages comprennent un métabolisme plus lent, une concentration plasmatique plus élevée et une exposition cérébrale plus faible, conduisant à des profils d'efficacité et de sécurité améliorés .
Propriétés
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXUHSOUPDCQV-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443331-82-5 | |
| Record name | Deutenzalutamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443331825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEUTENZALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKI556HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Deutenzalutamide interact with its target and what are the downstream effects?
A1: Deutenzalutamide, like its analog Enzalutamide, acts as an androgen receptor (AR) inhibitor. [] It binds to the AR, hindering the binding of androgens like testosterone and dihydrotestosterone. This binding prevents the AR from translocating to the nucleus and activating genes responsible for prostate cancer cell growth and survival. [] Consequently, Deutenzalutamide effectively inhibits prostate cancer cell proliferation and induces apoptosis (programmed cell death).
Q2: What is the clinical efficacy of Deutenzalutamide in treating mCRPC?
A2: The HC-1119-04 phase 3 trial investigated Deutenzalutamide's efficacy in patients with mCRPC who had experienced treatment failure with abiraterone and/or docetaxel. [] The study revealed a statistically significant improvement in radiographic progression-free survival (rPFS) in patients treated with Deutenzalutamide compared to those receiving a placebo. [] This finding suggests that Deutenzalutamide holds promise as a potential treatment option for this specific patient population.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



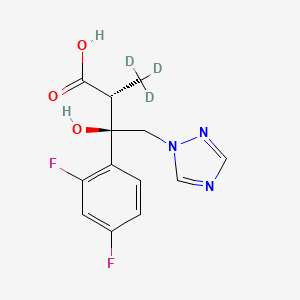
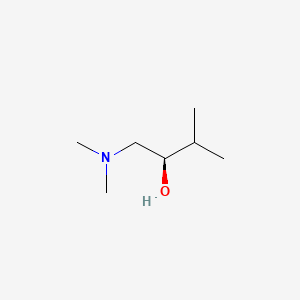
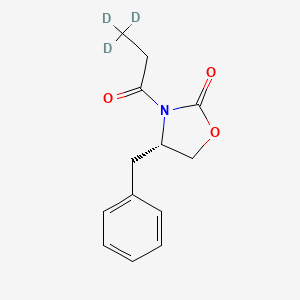
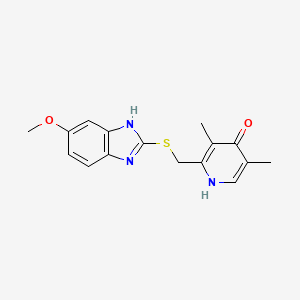
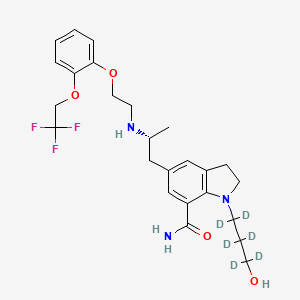
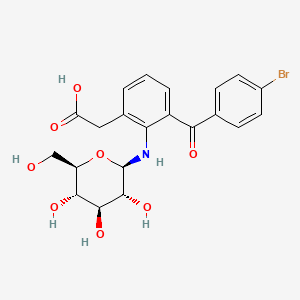
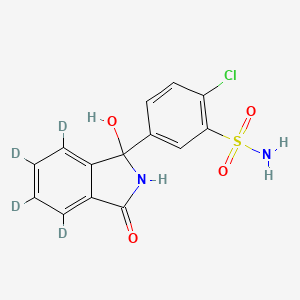
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

